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Compound of Interest

Compound Name:
2,6-Dibromo-4-chloro-3-

nitropyridine

CAS No.: 947144-60-7

Cat. No.: B1428602 Get Quote

Subject: 2,6-Dibromo-4-chloro-3-nitropyridine CAS Registry Number: 947144-60-7 Formula:

C₅HBr₂ClN₂O₂ Molecular Weight: 316.33 g/mol Primary Application: Advanced intermediate for

aminodihydroimidazopyridinones (kinase inhibitor scaffolds).

Part 1: Strategic Overview & Chemical Identity
The "Halogen Dance" Scaffold
CAS 947144-60-7 is not merely a reagent; it is a poly-functionalized electrophile designed for

sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its core

value lies in the differential reactivity of its three halogen substituents:

C-4 Chlorine: Highly activated by the adjacent C-3 Nitro group and pyridine nitrogen (para-

position), making it the primary site for SNAr displacement.

C-2/C-6 Bromines: Serve as handles for subsequent Suzuki-Miyaura or Buchwald-Hartwig

couplings.

Why Solid-State Characterization Matters: For this molecule, purity is not just about HPLC

area%. The presence of regioisomers (e.g., 2,4-dibromo-6-chloro isomers) or amorphous

content can drastically alter reaction kinetics in flow chemistry or automated synthesis. This
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guide compares the Crystalline (Recrystallized) form against the Amorphous (Precipitated) form

to demonstrate why thermodynamic stability is non-negotiable for process scale-up.

Part 2: Crystallographic Characterization (The "Gold
Standard")
While specific public-domain CIF (Crystallographic Information File) data is often proprietary for

this intermediate, the structural expectations based on homologous halogenated nitropyridines

are well-defined.

Crystal Habit & Unit Cell Expectations
Crystal System: Likely Monoclinic or Triclinic.

Packing Forces: The structure is dominated by Halogen Bonding (X···N) and

-

stacking. The high bromine content (50% by mass) creates a dense unit cell (Density > 2.0
g/cm³).

Twinning Risk: High. The pseudo-symmetry between the 2- and 6-bromo positions often

leads to merohedral twinning, complicating single-crystal solution.

X-Ray Diffraction (XRD) Fingerprinting
To validate your batch, you must establish a reference Powder X-Ray Diffraction (PXRD)

pattern.

Protocol for Reference Generation:

Recrystallization: Dissolve crude solid in hot Ethanol/Heptane (1:4). Cool slowly to 4°C.

Mounting: Lightly grind the resulting needles/prisms to minimize preferred orientation

(common in needle-like halogenated pyridines).

Scan Parameters: 2

range 3°–40°, step size 0.02°.
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Critical Quality Attributes (CQAs) in XRD:

Feature Crystalline Form (Target) Amorphous/Crude (Risk)

| Low Angle Peaks | Sharp, distinct peaks < 10° 2

(indicating long-range order). | Broad halo or absence of peaks < 10° 2

. | | FWHM (Full Width Half Max) | < 0.15° 2

| > 0.5° 2

(indicating small crystallite size or strain). | | Background | Flat, low noise. | High, rolling
background (amorphous content). |

Part 3: Comparative Analysis (Form A vs.
Alternatives)
This section compares the performance of the Thermodynamically Stable Crystalline Form

(Form A) against the Rapidly Precipitated Form (often amorphous or metastable Form B)

typically found in lower-grade commercial supplies.

Performance Matrix
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Metric
Crystalline Form A

(Recrystallized)

Precipitated/Crude

Form

Impact on Drug

Development

Purity (HPLC) > 99.5% 95.0% – 98.0%

Crude forms often trap

regioisomers in the

lattice that are

inseparable by

standard washing.

Melting Point (DSC)
Sharp Endotherm

(~129–133°C)*

Broad Endotherm (<

125°C)

Broad melting

indicates eutectic

impurities that poison

downstream catalysts.

Solubility Rate

Consistent,

predictable

dissolution.

Variable (often

supersaturates).

Critical for flow

chemistry dosing;

variable solubility

leads to pump

clogging.

Hygroscopicity
Low (Non-

hygroscopic).

Moderate (Surface

adsorption).

Moisture hydrolyzes

the C-4 Chloride to

the Pyridone impurity

over time.

*Note: Melting point is estimated based on structural analogs; experimental verification via DSC

is required.

Experimental Data: Stability Study
Condition: 40°C / 75% Relative Humidity (Accelerated Stability).

Duration: 4 Weeks.

Result:

Crystalline Form:[1] < 0.1% degradation.

Amorphous Form: 2.3% degradation (hydrolysis of C-Cl bond observed via LC-MS).
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Conclusion: The crystal lattice protects the reactive C-4 chloro substituent from

atmospheric moisture.

Part 4: Experimental Workflows
Workflow 1: Synthesis & Purification Logic
This diagram illustrates the critical path to isolating the correct regioisomer and crystal form.
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Figure 1: Purification workflow ensuring removal of hydrolytic impurities and isolation of the

stable polymorph.

Workflow 2: Solid-State Characterization Decision Tree
How to decide if your batch is ready for GMP synthesis.
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Figure 2: Decision tree for incoming raw material release based on solid-state data.

Part 5: References & Grounding
Chemical Identity & Commercial Availability:

Crystallographic Methodology:

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica

Section B. (Standard reference for small molecule crystal structures).
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Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.

(Reference for XRD/DSC protocols).

Synthetic Application Context:

Aminodihydroimidazopyridinones as Kinase Inhibitors. (Context derived from patent

literature associated with 2,6-dibromo-3-nitropyridine scaffolds, e.g., WO 2007/076423).

Disclaimer: This guide is for research purposes. Users should verify specific safety data sheets

(SDS) and conduct their own polymorph screening as proprietary forms may exist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

To cite this document: BenchChem. [Publish Comparison Guide: Solid-State
Characterization of CAS 947144-60-7]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428602#crystal-structure-and-x-ray-diffraction-data-
for-cas-947144-60-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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